
Opochol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Opochol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a steroidal compound that is synthesized from cholesterol, and it possesses several unique properties that make it a promising candidate for future research. In
Wirkmechanismus
The mechanism of action of Opochol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), which is involved in cholesterol synthesis. Opochol has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation.
Biochemische Und Physiologische Effekte
Opochol has several biochemical and physiological effects on the body. It has been shown to reduce cholesterol levels in animal models, which may have implications for the treatment of hypercholesterolemia. Opochol has also been shown to reduce inflammation in animal models, which may have implications for the treatment of inflammatory diseases. Additionally, Opochol has been shown to improve cognitive function in animal models, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Opochol has several advantages for lab experiments. It is a well-characterized compound that is commercially available, which makes it easy to obtain for research purposes. Additionally, Opochol has several potential applications in scientific research, which makes it a promising candidate for future studies. However, there are also limitations to using Opochol in lab experiments. It is a complex compound that requires expertise in organic chemistry to synthesize, which may limit its use in certain labs. Additionally, the mechanism of action of Opochol is not fully understood, which may limit its use in certain research areas.
Zukünftige Richtungen
There are several future directions for research on Opochol. One area of research is to further investigate its anti-cancer properties, as it has shown promise in inhibiting the growth of cancer cells in vitro. Another area of research is to investigate its potential use in the treatment of Alzheimer's disease, as it has shown promise in improving cognitive function in animal models. Additionally, further research is needed to fully understand the mechanism of action of Opochol, which may lead to new applications in scientific research.
Synthesemethoden
Opochol is synthesized from cholesterol through a series of chemical reactions. The first step involves the oxidation of cholesterol to form cholest-4-en-3-one. This intermediate is then subjected to a series of reactions, including reduction, oxidation, and cyclization, to form Opochol. The synthesis method is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Opochol has several potential applications in scientific research. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, Opochol has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Eigenschaften
CAS-Nummer |
135212-24-7 |
|---|---|
Produktname |
Opochol |
Molekularformel |
C36H47NO4 |
Molekulargewicht |
557.8 g/mol |
IUPAC-Name |
1-[(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-3-yl]oxy-3,10-dihydrophenoxazin-2-one |
InChI |
InChI=1S/C36H47NO4/c1-5-30(41-34-29(39)14-15-32-33(34)37-28-8-6-7-9-31(28)40-32)21(2)25-12-13-26-24-11-10-22-20-23(38)16-18-35(22,3)27(24)17-19-36(25,26)4/h6-10,15,21,23-27,30,37-38H,5,11-14,16-20H2,1-4H3/t21-,23-,24-,25+,26-,27-,30?,35-,36+/m0/s1 |
InChI-Schlüssel |
CVZICIUHKUXMCS-BSZLDPMNSA-N |
Isomerische SMILES |
CCC([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6 |
SMILES |
CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6 |
Kanonische SMILES |
CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6 |
Synonyme |
22-((3-oxophenoxazin-7-yl)oxy)-5-cholen-3 beta-ol 22-phenoxazonoxy-5-cholene-3 beta-ol OPOCHOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R)-2-hydroxy-3-oxobutyl] dihydrogen phosphate](/img/structure/B161495.png)
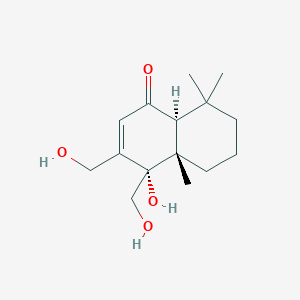
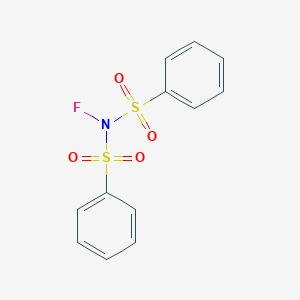
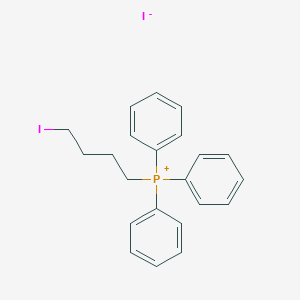
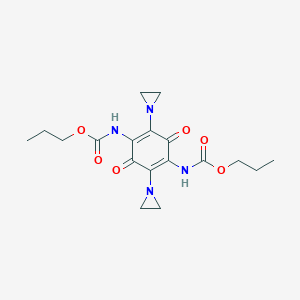
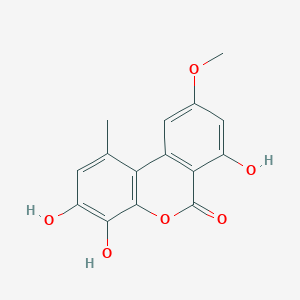
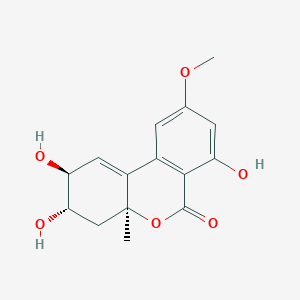
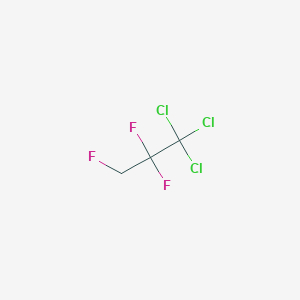
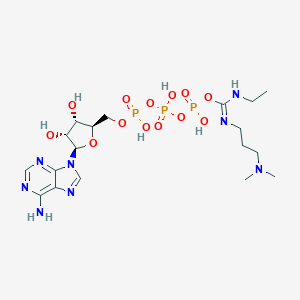
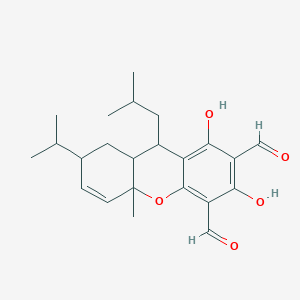
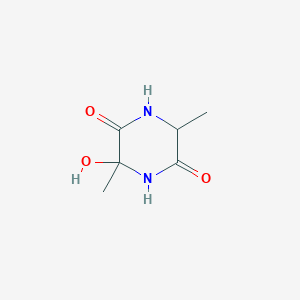
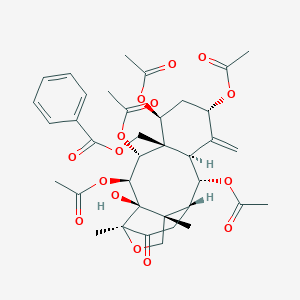
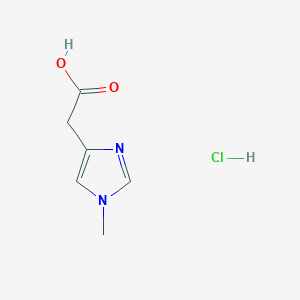
![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)